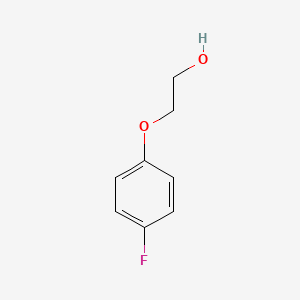

2-(4-Fluorophenoxy)ethanol

Description

BenchChem offers high-quality 2-(4-Fluorophenoxy)ethanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Fluorophenoxy)ethanol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(4-fluorophenoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9FO2/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4,10H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJJLZIVJYUVYTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20341604 | |

| Record name | 2-(4-Fluorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2924-66-5 | |

| Record name | 2-(4-Fluorophenoxy)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20341604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Safety Landscape of 2-(4-Fluorophenoxy)ethanol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Profile of a Key Synthetic Intermediate

2-(4-Fluorophenoxy)ethanol, a fluorinated derivative of phenoxyethanol, is an increasingly important building block in the synthesis of novel pharmaceutical agents and other specialty chemicals. Its unique physicochemical properties, imparted by the fluorine substitution, make it a valuable intermediate for researchers and drug development professionals. However, a comprehensive understanding of its safety profile is paramount to ensure its responsible handling and use in a laboratory and manufacturing setting. This in-depth technical guide provides a thorough analysis of the safety data for 2-(4-Fluorophenoxy)ethanol, offering insights into its potential hazards, handling protocols, and emergency procedures. By synthesizing available data and leveraging knowledge of structurally related compounds, this guide aims to equip researchers with the necessary information to work with this compound safely and effectively.

Section 1: Hazard Identification and Classification

Understanding the intrinsic hazards of a chemical is the foundation of a robust safety protocol. Based on data from analogous compounds and safety data sheets (SDS), 2-(4-Fluorophenoxy)ethanol is classified as follows under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

GHS Classification Summary Table

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | 3 | H335: May cause respiratory irritation |

Pictograms:

Signal Word: Warning

Causality of Classification: The classification is primarily based on the known toxicological profile of the parent compound, 2-phenoxyethanol, and data from other substituted phenoxyethanol derivatives. The introduction of a fluorine atom on the phenyl ring can potentially alter the metabolic profile and reactivity of the molecule, but the core hazards associated with the phenoxyethanol structure are expected to be present. The "Harmful if swallowed" classification is supported by oral LD50 data for phenoxyethanol, while the skin and eye irritation classifications are consistent with observations for many glycol ethers[1]. Respiratory tract irritation is a common hazard for volatile organic compounds.

Section 2: Toxicological Profile

A detailed understanding of the toxicological properties of 2-(4-Fluorophenoxy)ethanol is crucial for risk assessment. While specific quantitative data for this exact compound is limited, a comprehensive picture can be constructed by examining data for 2-phenoxyethanol and considering the potential influence of the fluorine substituent.

Acute Toxicity:

Quantitative Toxicological Data for 2-Phenoxyethanol

| Route of Exposure | Species | Value |

| Oral LD50 | Rat (female) | 1840 mg/kg |

| Oral LD50 | Rat (male) | 4070 mg/kg |

| Oral LD50 | Rat (combined) | 2740 mg/kg |

Source: European Chemicals Agency (ECHA)

The fluorination of aromatic compounds can influence their toxicity. In some cases, it can increase toxicity due to altered metabolic pathways or increased binding affinity to biological targets. Therefore, it is prudent to handle 2-(4-Fluorophenoxy)ethanol with the assumption that its acute toxicity is at least comparable to, and potentially greater than, that of 2-phenoxyethanol.

Mechanism of Toxicity (Inferred): The toxicity of phenoxyethanol and its derivatives is believed to be related to their ability to disrupt cell membranes and interfere with cellular respiration. The lipophilic nature of the phenoxy group allows for penetration into cell membranes, leading to increased permeability and potential cell lysis at high concentrations. The ethanol moiety can be metabolized to acetaldehyde and then to acetic acid, which at high concentrations can contribute to systemic acidosis. The fluorine atom in 2-(4-Fluorophenoxy)ethanol may influence the rate of metabolism and the reactivity of metabolic intermediates.

Skin and Eye Irritation: 2-(4-Fluorophenoxy)ethanol is classified as a skin and eye irritant. This is consistent with the properties of many glycol ethers, which can defat the skin, leading to dryness, redness, and inflammation upon prolonged or repeated contact. In the eyes, it can cause significant irritation, including redness, pain, and blurred vision.

Respiratory Irritation: Inhalation of vapors or aerosols of 2-(4-Fluorophenoxy)ethanol may cause irritation to the respiratory tract, leading to symptoms such as coughing, sore throat, and shortness of breath.

Section 3: First-Aid Measures

In the event of an exposure, immediate and appropriate first-aid is critical. The following procedures are recommended and should be included in the laboratory's standard operating procedures.

First-Aid Procedures Flowchart

Caption: First-aid response flowchart for 2-(4-Fluorophenoxy)ethanol exposure.

Section 4: Safe Handling and Storage

Adherence to strict handling and storage protocols is the most effective way to prevent exposure and ensure a safe working environment.

Handling:

-

Ventilation: Work with 2-(4-Fluorophenoxy)ethanol should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear chemically resistant gloves (e.g., nitrile, neoprene). Inspect gloves for tears or holes before each use.

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a risk of splashing.

-

Lab Coat: A standard laboratory coat should be worn.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled. Wash hands thoroughly after handling.

Storage:

-

Container: Store in a tightly closed, original container in a cool, dry, and well-ventilated area.

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.

-

Ignition Sources: Although not classified as flammable, it is good practice to store away from heat, sparks, and open flames.

Section 5: Exposure Controls and Personal Protection

While specific occupational exposure limits (OELs) for 2-(4-Fluorophenoxy)ethanol have not been established, guidelines for related glycol ethers can provide a conservative framework for exposure control.

Occupational Exposure Limits (OELs) for Analogous Compounds

| Compound | Agency | TWA | STEL |

| 2-Phenoxyethanol | Germany (DFG) | 1 ppm (MAK) | - |

| Ethylene Glycol Ethers (general) | NIOSH | Varies | Varies |

Note: TWA (Time-Weighted Average), STEL (Short-Term Exposure Limit), MAK (Maximale Arbeitsplatz-Konzentration)

Given the lack of specific data, it is recommended to maintain exposure to 2-(4-Fluorophenoxy)ethanol to the lowest reasonably achievable level.

Engineering Controls:

-

Primary: A properly functioning chemical fume hood is the most effective engineering control to minimize inhalation exposure.

-

Secondary: General laboratory ventilation should be adequate to handle minor fugitive emissions.

Personal Protective Equipment (PPE) Selection Rationale:

The selection of PPE is based on a risk assessment of the specific procedures being performed. The rationale for the recommended PPE is as follows:

-

Nitrile Gloves: Provide good resistance to a range of chemicals, including many organic solvents. The breakthrough time should be considered for prolonged tasks.

-

Chemical Goggles: Offer protection from splashes and droplets to the eyes.

-

Face Shield: Provides an additional layer of protection for the face, especially when handling larger quantities or when there is a higher risk of splashing.

Section 6: Experimental Protocols for Safety Assessment

To ensure the trustworthiness of safety data, standardized and validated experimental protocols must be followed. The following are summaries of key OECD guidelines for assessing the acute toxicity and irritation potential of a chemical like 2-(4-Fluorophenoxy)ethanol.

Protocol 1: Acute Oral Toxicity - Up-and-Down Procedure (OECD Test Guideline 425)

Objective: To determine the acute oral toxicity (LD50) of a substance.

Methodology:

-

Animal Selection: A single animal (typically a female rat) is dosed at a starting level just below the estimated LD50.

-

Sequential Dosing: If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.

-

Observation: Animals are observed for signs of toxicity and mortality for up to 14 days.

-

Data Analysis: The LD50 is calculated using a statistical method based on the outcomes of the sequential dosing.

Causality and Self-Validation: This method is designed to use a minimal number of animals while still providing a statistically robust estimate of the LD50. The sequential nature of the dosing allows for the refinement of the dose levels based on the observed responses, making the protocol self-validating in its approach to pinpointing the lethal dose.

Protocol 2: Acute Dermal Irritation/Corrosion (OECD Test Guideline 404)

Objective: To assess the potential of a substance to cause skin irritation or corrosion.

Methodology:

-

Animal Selection: A single albino rabbit is typically used.

-

Application: A small amount of the test substance is applied to a shaved patch of skin and covered with a gauze patch.

-

Exposure: The patch is left in place for a specified period (typically 4 hours).

-

Observation: The skin is observed for signs of erythema (redness) and edema (swelling) at various time points after patch removal (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The severity of the skin reactions is scored according to a standardized scale.

Causality and Self-Validation: The use of a control site (untreated skin) on the same animal allows for a direct comparison and helps to differentiate between systemic effects and localized irritation. The standardized scoring system ensures objectivity and reproducibility of the results.

Protocol 3: Acute Eye Irritation/Corrosion (OECD Test Guideline 405)

Objective: To determine the potential of a substance to cause eye irritation or damage.

Methodology:

-

Animal Selection: A single albino rabbit is typically used.

-

Application: A small amount of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eye is examined for signs of corneal opacity, iritis, conjunctival redness, and chemosis (swelling) at specific intervals (e.g., 1, 24, 48, and 72 hours).

-

Scoring: The ocular lesions are scored according to a standardized scale.

Causality and Self-Validation: The use of the contralateral eye as a control provides a clear baseline for assessing the effects of the test substance. The detailed scoring system for different parts of the eye allows for a comprehensive assessment of the type and severity of the damage.

Section 7: Ecotoxicological Information

The environmental fate and effects of 2-(4-Fluorophenoxy)ethanol are important considerations. While specific data is scarce, information on related compounds can provide an initial assessment.

Aquatic Toxicity: Phenoxyethanol is generally considered to have low to moderate toxicity to aquatic organisms. The introduction of a fluorine atom may alter its environmental persistence and toxicity. Further testing would be required to definitively characterize its ecotoxicological profile.

Biodegradation: Phenoxyethanol is known to be biodegradable. The fluorinated analog may exhibit different rates of degradation, as the carbon-fluorine bond is generally more resistant to cleavage.

Section 8: Disposal Considerations

Proper disposal of 2-(4-Fluorophenoxy)ethanol and its contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

Caption: Workflow for the proper disposal of 2-(4-Fluorophenoxy)ethanol waste.

Conclusion

2-(4-Fluorophenoxy)ethanol is a valuable chemical intermediate with a manageable hazard profile when handled with the appropriate precautions. This guide has provided a comprehensive overview of its safety data, drawing on information from analogous compounds where specific data is lacking. By understanding its toxicological properties, implementing robust handling and storage procedures, and being prepared for emergencies, researchers and drug development professionals can safely harness the potential of this important molecule. It is imperative that all users of this chemical consult the most up-to-date Safety Data Sheet from their supplier and adhere to all institutional and regulatory safety guidelines.

References

-

European Chemicals Agency (ECHA). Substance Infocard: 2-Phenoxyethanol. Retrieved from [Link]

-

PubChem. Phenoxyethanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2002). OECD Guideline for the Testing of Chemicals, Section 4, Test No. 404: Acute Dermal Irritation/Corrosion. OECD Publishing. [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2012). OECD Guideline for the Testing of Chemicals, Section 4, Test No. 405: Acute Eye Irritation/Corrosion. OECD Publishing. [Link]

-

Organisation for Economic Co-operation and Development (OECD). (2022). OECD Guideline for the Testing of Chemicals, Section 4, Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. OECD Publishing. [Link]

-

National Institute for Occupational Safety and Health (NIOSH). Glycol Ethers. Centers for Disease Control and Prevention. Retrieved from [Link]

Sources

The Structural Significance of 2-(4-Fluorophenoxy)ethanol in Medicinal Chemistry

An In-Depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectra of 2-(4-Fluorophenoxy)ethanol

This guide provides a comprehensive analysis of the anticipated ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(4-Fluorophenoxy)ethanol. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for the structural elucidation and characterization of organic molecules. This document moves beyond a simple recitation of spectral data, offering in-depth explanations of the underlying principles that govern the spectral appearance of this compound. We will explore the causal relationships between the molecular structure of 2-(4-Fluorophenoxy)ethanol and its NMR spectra, providing a framework for understanding and predicting the spectra of related compounds.

2-(4-Fluorophenoxy)ethanol belongs to the class of aryloxyalkanols, a scaffold present in a variety of pharmacologically active compounds. The introduction of a fluorine atom on the phenyl ring can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. A thorough understanding of its NMR spectra is paramount for confirming its identity, assessing its purity, and studying its interactions in complex biological systems.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 2-(4-Fluorophenoxy)ethanol is predicted to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the anisotropic effects of the aromatic ring.

Molecular Structure and Proton Designations:

Caption: Molecular structure of 2-(4-Fluorophenoxy)ethanol with proton and carbon designations.

Table 1: Predicted ¹H NMR Spectral Data for 2-(4-Fluorophenoxy)ethanol

| Proton Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H2'/H6' | 6.95 - 7.15 | Doublet of Doublets (dd) or Multiplet (m) | ~9.0 (³JHH), ~4.5 (⁴JHF) | 2H | These protons are ortho to the fluorine and are coupled to both the adjacent protons (H3'/H5') and the fluorine atom. |

| H3'/H5' | 6.80 - 7.00 | Doublet of Doublets (dd) or Multiplet (m) | ~9.0 (³JHH), ~9.0 (³JHF) | 2H | These protons are meta to the fluorine and ortho to the ether linkage, showing coupling to both H2'/H6' and the fluorine. |

| H1 | 4.05 - 4.15 | Triplet (t) | ~4.5 - 5.0 | 2H | These protons are adjacent to the electron-withdrawing phenoxy group, resulting in a downfield shift. They are coupled to the H2 protons. |

| H2 | 3.90 - 4.00 | Triplet (t) | ~4.5 - 5.0 | 2H | These protons are adjacent to the hydroxyl group and are coupled to the H1 protons. |

| OH | Variable (e.g., 1.5 - 3.0) | Singlet (s) or Triplet (t) | - | 1H | The chemical shift of the hydroxyl proton is concentration and solvent dependent. It may appear as a broad singlet or a triplet if coupling to H2 is observed.[1][2] |

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts are influenced by the electronegativity of attached atoms and hybridization.

Table 2: Predicted ¹³C NMR Spectral Data for 2-(4-Fluorophenoxy)ethanol

| Carbon Designation | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Rationale |

| C1' | 154 - 156 | Doublet (d) | ~2.0 (³JCF) | This carbon is attached to the ether oxygen and is weakly coupled to the fluorine atom. |

| C2'/C6' | 115 - 117 | Doublet (d) | ~8.0 (²JCF) | These carbons are ortho to the fluorine and show a characteristic doublet splitting. |

| C3'/C5' | 119 - 121 | Doublet (d) | ~23.0 (³JCF) | These carbons are meta to the fluorine and also exhibit splitting. |

| C4' | 157 - 159 | Doublet (d) | ~240.0 (¹JCF) | This carbon is directly bonded to the fluorine, resulting in a large one-bond coupling constant. |

| C1 | 68 - 70 | Singlet (s) | - | This carbon is deshielded due to its proximity to the electronegative phenoxy group.[3][4] |

| C2 | 60 - 62 | Singlet (s) | - | This carbon is attached to the hydroxyl group.[3][4] |

Experimental Protocol for NMR Data Acquisition

To ensure the acquisition of high-quality NMR spectra for 2-(4-Fluorophenoxy)ethanol, the following self-validating protocol should be followed.

4.1. Sample Preparation

-

Material Weighing: Accurately weigh 5-25 mg of 2-(4-Fluorophenoxy)ethanol for ¹H NMR and 50-100 mg for ¹³C NMR.[5]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆).[5][6] The volume should be approximately 0.5-0.6 mL.[7]

-

Dissolution: Dissolve the sample in the deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).[3]

-

Filtration: To remove any particulate matter that could affect spectral resolution, filter the solution through a pipette with a small cotton or glass wool plug into a clean, dry 5 mm NMR tube.[8]

-

Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Caption: A streamlined workflow for the preparation of a small molecule NMR sample.

4.2. NMR Instrument Setup and Data Acquisition

-

Instrument Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manual insertion port.

-

Experiment Setup: In the acquisition software, create a new experiment file.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent to stabilize the magnetic field. A shimming procedure is then performed to optimize the homogeneity of the magnetic field across the sample.

-

¹H NMR Acquisition:

-

Set the appropriate spectral width (e.g., -2 to 12 ppm).

-

Choose a suitable pulse sequence (e.g., a simple 90° pulse).

-

Set the number of scans (ns) to achieve an adequate signal-to-noise ratio (typically 8-16 scans for a sample of this concentration).

-

Set the relaxation delay (d1) to be at least 1-2 seconds to allow for full relaxation of the protons.

-

-

¹³C NMR Acquisition:

-

Set a wider spectral width (e.g., 0 to 220 ppm).

-

Use a pulse sequence with proton decoupling (e.g., zgpg30) to simplify the spectrum to singlets.

-

A larger number of scans will be required due to the low natural abundance of ¹³C (e.g., 1024 or more).

-

The relaxation delay may need to be optimized for quantitative analysis.

-

4.3. Data Processing

-

Fourier Transformation (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

-

Phasing: The spectrum is phased to ensure all peaks are in the absorptive mode.

-

Baseline Correction: A baseline correction is applied to obtain a flat baseline.

-

Referencing: The spectrum is referenced to the internal standard (TMS at 0.00 ppm).

-

Integration: The area under each peak in the ¹H NMR spectrum is integrated to determine the relative number of protons.

-

Peak Picking: The chemical shifts of all peaks are accurately determined.

Caption: A comprehensive workflow from sample insertion to final spectral analysis.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The use of a deuterated solvent for locking ensures field stability.[5] The shimming process optimizes spectral resolution, which is visually confirmed by the sharpness and symmetry of the peaks. The internal standard provides a consistent reference point for chemical shifts. For the hydroxyl proton, its identity can be confirmed by adding a drop of D₂O to the sample and re-acquiring the ¹H NMR spectrum; the hydroxyl proton signal will disappear due to proton-deuterium exchange.[1]

Conclusion

References

-

Brown, D. Advanced Organic Chemistry Revision Notes: H-1 Proton NMR Spectrum of Ethanol. Doc Brown's Chemistry. Available at: [Link]

-

Shivaji College. NMR spectra of ethyl alcohol. Available at: [Link]

-

Keeler, J. (2005). NMR Data Processing. eMagRes. Available at: [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]

-

SpectraBase. 2-[(4-Fluorophenyl)methoxy]ethanol. Available at: [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]

-

ACD/Labs. NMR Software | Processing, Prediction, and Assignment. Available at: [Link]

-

Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Available at: [Link]

-

Brown, D. C-13 NMR Spectrum of Ethanol. Doc Brown's Chemistry. Available at: [Link]

-

UTHSCSA. Step-by-step procedure for NMR data acquisition. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, ethanol, experimental) (HMDB0060484). Available at: [Link]

-

The MetaRbolomics book. 2.3 NMR data handling and (pre-)processing. Available at: [Link]

-

Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available at: [Link]

-

University College London Faculty of Mathematical & Physical Sciences. Sample Preparation. Available at: [Link]

-

ResearchGate. 13C NMR spectrum of ethanol. Available at: [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available at: [Link]

-

University of Maryland School of Pharmacy. Small molecule NMR sample preparation. Available at: [Link]

-

YouTube. Bruker NMR Data Acquisition. Available at: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. 1-(4-Fluorophenyl)ethanol(403-41-8) 1H NMR [m.chemicalbook.com]

- 3. Ethanol(64-17-5) 13C NMR [m.chemicalbook.com]

- 4. scispace.com [scispace.com]

- 5. researchgate.net [researchgate.net]

- 6. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (Elsevier BV) | 32989 Publications | 268639 Citations | Top authors | Related journals [scispace.com]

- 7. Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies | MDPI [mdpi.com]

- 8. 2-(4-Aminophenyl)ethanol(104-10-9) 1H NMR [m.chemicalbook.com]

An In-Depth Technical Guide to 2-(4-Fluorophenoxy)ethanol for Researchers and Drug Development Professionals

Introduction: The Significance of Fluorinated Building Blocks in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into molecular scaffolds has become an indispensable tool for medicinal chemists. The unique electronic properties of fluorine can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced metabolic stability, increased binding affinity, and improved membrane permeability. 2-(4-Fluorophenoxy)ethanol emerges as a valuable building block within this context, offering a versatile scaffold for the synthesis of novel therapeutic agents. Its structure, featuring a fluorinated aromatic ring linked to an ethanol moiety via an ether bond, presents multiple points for chemical modification, making it a desirable starting material for the construction of complex drug candidates.

Physicochemical Properties and Supplier Information

2-(4-Fluorophenoxy)ethanol, with the CAS number 2924-66-5, is a colorless to pale yellow liquid at room temperature. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 2924-66-5 | [1][2] |

| Molecular Formula | C₈H₉FO₂ | [1][2] |

| Molecular Weight | 156.16 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Purity | Typically ≥95% | [1] |

| Storage | Store at room temperature | [1] |

A reliable supply of high-quality starting materials is paramount for reproducible research and development. The following table provides a list of reputable suppliers for 2-(4-Fluorophenoxy)ethanol.

| Supplier | Purity | Available Quantities |

| Advanced ChemBlocks | 95% | 5g, 25g |

| Aldlab Chemicals | 95% | Inquire for details |

| Synblock | ≥98% | Inquire for details |

Synthesis of 2-(4-Fluorophenoxy)ethanol: The Williamson Ether Synthesis

The most common and efficient method for the synthesis of 2-(4-Fluorophenoxy)ethanol is the Williamson ether synthesis.[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the sodium salt of 4-fluorophenol (the nucleophile) reacts with 2-chloroethanol or 2-bromoethanol (the electrophile) to form the desired ether linkage.[3][4]

The reaction proceeds via an S(_N)2 mechanism, where the alkoxide attacks the carbon atom bearing the halogen, leading to inversion of stereochemistry if the carbon were chiral.[3] For this synthesis, the use of a primary alkyl halide like 2-chloroethanol is ideal as it minimizes the potential for competing elimination reactions.[5]

Figure 1. Williamson Ether Synthesis of 2-(4-Fluorophenoxy)ethanol.

Experimental Protocol: Williamson Ether Synthesis of 2-(4-Fluorophenoxy)ethanol

Materials:

-

4-Fluorophenol

-

Sodium hydroxide (NaOH) or Sodium hydride (NaH)

-

2-Chloroethanol

-

Anhydrous solvent (e.g., Dimethylformamide (DMF) or Acetonitrile)

-

Deionized water

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Round-bottom flask

-

Reflux condenser

-

Stirring apparatus

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Alkoxide Formation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-fluorophenol (1.0 equivalent) in the chosen anhydrous solvent.

-

Carefully add a strong base such as sodium hydroxide (1.05 equivalents) or sodium hydride (1.05 equivalents) portion-wise to the solution while stirring. The formation of the sodium 4-fluorophenoxide salt will be observed.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add 2-chloroethanol (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and quench with deionized water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine (saturated sodium chloride solution).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure 2-(4-Fluorophenoxy)ethanol.

Applications in Drug Discovery and Development

The 2-(4-fluorophenoxy)ethanol scaffold is a versatile building block for the synthesis of a wide range of biologically active molecules. The presence of the fluorine atom can significantly enhance the pharmacological properties of a drug candidate by:

-

Blocking Metabolic Oxidation: The strong carbon-fluorine bond is resistant to enzymatic cleavage, thus preventing metabolic degradation at that position and increasing the drug's half-life.

-

Modulating Lipophilicity: The introduction of fluorine can alter the lipophilicity of a molecule, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Enhancing Binding Affinity: The electronegativity of fluorine can lead to favorable electrostatic interactions with biological targets, thereby increasing binding affinity and potency.

Figure 2. Role of 2-(4-Fluorophenoxy)ethanol in a Drug Discovery Workflow.

Analytical Methodologies for Quality Control

Ensuring the purity and identity of 2-(4-Fluorophenoxy)ethanol is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the two most common analytical techniques for this purpose.

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method with UV detection is a suitable approach for the quantification of 2-(4-Fluorophenoxy)ethanol.[7][8] The aromatic ring provides a chromophore that allows for sensitive detection.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[7]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile and water is typically effective. For example, a mixture of acetonitrile, tetrahydrofuran, and water (21:13:66, v/v/v) has been used for similar compounds.[7]

-

Flow Rate: 1.0 mL/min.[7]

-

Detection: UV detection at a wavelength of approximately 258 nm.[7]

-

Sample Preparation: Dissolve the sample in the mobile phase and filter through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like 2-(4-Fluorophenoxy)ethanol.[9][10]

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Carrier Gas: Helium at a constant flow rate.[10]

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at a lower temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 250 °C) to ensure good separation. A ramp rate of 18 °C/minute to 204 °C, followed by 5 °C/minute to 230 °C has been used for 2-phenoxyethanol.[10]

-

Mass Spectrometer: Operated in electron ionization (EI) mode with a scan range appropriate for the molecular weight of the analyte and its expected fragments.

-

Sample Preparation: Dissolve the sample in a volatile solvent (e.g., dichloromethane or ethyl acetate) and inject a small volume into the GC.[9]

Safety and Handling

2-(4-Fluorophenoxy)ethanol should be handled with appropriate safety precautions in a well-ventilated laboratory.[1] It is advisable to consult the Material Safety Data Sheet (MSDS) from the supplier for comprehensive safety information.[1]

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[1] In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a tightly closed container in a cool, dry place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Hazard Statements:

Conclusion

2-(4-Fluorophenoxy)ethanol is a valuable and versatile building block for researchers and professionals in drug discovery and development. Its fluorinated phenoxyethanol structure provides a key starting point for the synthesis of novel compounds with potentially improved pharmacological properties. A thorough understanding of its synthesis, analytical characterization, and safe handling is essential for its effective utilization in the quest for new and improved therapeutics. This guide provides a foundational understanding to empower scientists in their research endeavors.

References

- Shabir, G. A. (2010). A new validated HPLC method for the simultaneous determination of 2-phenoxyethanol, methylparaben, ethylparaben and propylparaben in a pharmaceutical gel. Journal of the Chilean Chemical Society, 55(2), 225-228.

- BenchChem. (2025). GC-MS Analysis of 2-(4-Chlorophenyl)ethanol: An Application Note and Protocol.

- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.

- MDPI. (2021). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 26(15), 4478.

- U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.

- Google Patents. (n.d.). WO2001044151A1 - Preparation of 2-(4-ethoxyphenyl)-2-methylpropyl alcohol.

- The Synthesis of Active Pharmaceutical Ingredients (APIs) using Continuous Flow Chemistry. (2015). Beilstein Journal of Organic Chemistry, 11, 1454–1489.

-

Williamson Ether Synthesis Reaction Mechanism. (2018, May 1). The Organic Chemistry Tutor. [Video]. YouTube. Retrieved from [Link]

-

Semantic Scholar. (2018). Figures of merit evaluation of gc/ms method for quantification of 2-phenoxyethanol from ballpoint pen ink lines and determination of the influence of support paper on solvent extraction. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis. Retrieved from [Link]

- Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. 11(1).

- ASEAN. (2017).

- Advanced ChemBlocks. (n.d.). Safety Data Sheet: 2-(4-Fluorophenoxy)ethanol.

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2020, March 19). SAFETY DATA SHEET according to Regulation (EC) No. 1907/2006. Retrieved from [Link]

-

ChemSrc. (n.d.). 2-(4-Fluorophenoxy)ethanol. Retrieved from [Link]

- Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved from a university chemistry lab manual source.

-

ResearchGate. (2022, April 5). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

-

ResearchGate. (n.d.). GC/MS profiling of microalgal Ethanolic and methanolic Extracts?. Retrieved from [Link]

Sources

- 1. 2-(4-Fluorophenoxy)ethanol 95% | CAS: 2924-66-5 | AChemBlock [achemblock.com]

- 2. aldlab-chemicals_2-(4-fluorophenoxy)ethanol [aldlab.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

A-Senior-Application-Scientist-s-Guide-to-the-Synthesis-of-2-4-Fluorophenoxy-ethanol

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

2-(4-Fluorophenoxy)ethanol is a valuable chemical intermediate, primarily utilized as a building block in the synthesis of various pharmaceutical agents and agrochemicals. Its structural motif, featuring a fluorinated aromatic ring linked to an ethanol moiety via an ether bond, imparts unique physicochemical properties that are desirable in modern drug discovery. This guide provides a comprehensive, technically-grounded overview of a robust and widely adopted method for its synthesis: the Williamson ether synthesis. Authored from the perspective of a senior application scientist, this document moves beyond a simple recitation of steps, delving into the mechanistic rationale, critical parameter optimization, and practical considerations necessary for a successful, reproducible, and scalable synthesis. We will explore the core chemical principles, provide a detailed, self-validating experimental protocol, and discuss the nuances of purification and characterization, ensuring that researchers and drug development professionals can confidently implement and adapt this synthesis for their specific needs.

The Synthetic Approach: Williamson Ether Synthesis

The formation of the ether linkage in 2-(4-Fluorophenoxy)ethanol is most effectively achieved through the Williamson ether synthesis. This classic yet powerful named reaction involves the nucleophilic substitution of a halide by an alkoxide. In the context of our target molecule, this translates to the reaction between a 4-fluorophenoxide anion and an electrophilic 2-haloethanol, typically 2-chloroethanol.

Mechanistic Principles

The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1][2][3] Understanding this mechanism is paramount to optimizing the reaction conditions and troubleshooting potential issues. The key steps are:

-

Deprotonation: The synthesis begins with the deprotonation of the phenolic hydroxyl group of 4-fluorophenol using a suitable base. This step is critical as it generates the potent nucleophile, the 4-fluorophenoxide anion. The acidity of the phenol (pKa ≈ 10) dictates the choice of base; a base strong enough to quantitatively deprotonate the phenol is required to drive the reaction forward.

-

Nucleophilic Attack: The generated 4-fluorophenoxide anion then acts as the nucleophile, attacking the electrophilic carbon of 2-chloroethanol. This carbon is susceptible to attack because it is bonded to a chlorine atom, a good leaving group. The attack occurs from the backside of the carbon-chlorine bond, leading to an inversion of stereochemistry if the carbon were chiral (though it is not in this case).[2]

-

Displacement: The attack is concerted, meaning the new carbon-oxygen bond forms at the same time as the carbon-chlorine bond breaks.[1] The chloride ion is displaced as the leaving group, and the desired ether, 2-(4-Fluorophenoxy)ethanol, is formed.

Caption: The two-step SN2 mechanism of the Williamson ether synthesis.

Key Parameter Selection: A Scientist's Rationale

The success of the synthesis hinges on the judicious selection of several key parameters:

-

Choice of Base: While strong bases like sodium hydride (NaH) can be used, milder bases such as potassium carbonate (K₂CO₃) are often preferred for both safety and practical reasons on a larger scale.[4][5] K₂CO₃ is a solid, easy to handle, and sufficiently basic to deprotonate the phenol, especially when heated in a polar aprotic solvent.

-

Solvent System: A polar aprotic solvent is ideal for SN2 reactions. Solvents like acetone, dimethylformamide (DMF), or acetonitrile are excellent choices.[5][6] They can dissolve the reactants and stabilize the transition state without solvating the nucleophile too strongly, which would hinder its reactivity. Acetone is a particularly good choice due to its relatively low boiling point, making it easy to remove during workup.[5]

-

Electrophile (Alkylating Agent): 2-Chloroethanol is a common and cost-effective choice. While 2-bromoethanol could also be used and would be more reactive, 2-chloroethanol provides a good balance of reactivity and stability. It is important to use a primary alkyl halide, as secondary and tertiary halides are more prone to undergoing elimination (E2) side reactions, which would reduce the yield of the desired ether.[3]

-

Temperature and Reaction Time: The reaction is typically heated to reflux to ensure a reasonable reaction rate. The progress of the reaction should be monitored, for example by Thin Layer Chromatography (TLC), to determine the optimal reaction time, which is often in the range of 8-24 hours.[5]

-

Phase-Transfer Catalysis (Optional but Recommended): To enhance the reaction rate and efficiency, a phase-transfer catalyst (PTC) such as tetrabutylammonium bromide (TBAB) or potassium iodide (KI) can be added.[5][7][8] The PTC facilitates the transfer of the phenoxide anion from the solid phase (in the case of K₂CO₃) or an aqueous phase into the organic phase where the 2-chloroethanol is located, thereby accelerating the reaction.[9]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with clear steps for reaction setup, monitoring, workup, and purification.

Materials and Reagents

| Reagent/Material | Formula | Molar Mass ( g/mol ) | Quantity | Moles | Role |

| 4-Fluorophenol | C₆H₅FO | 112.10 | 11.21 g | 0.10 | Starting Material |

| 2-Chloroethanol | C₂H₅ClO | 80.51 | 8.86 g (7.38 mL) | 0.11 | Alkylating Agent |

| Potassium Carbonate | K₂CO₃ | 138.21 | 20.73 g | 0.15 | Base |

| Potassium Iodide | KI | 166.00 | 1.66 g | 0.01 | Catalyst |

| Acetone | C₃H₆O | 58.08 | 200 mL | - | Solvent |

| Dichloromethane | CH₂Cl₂ | 84.93 | ~150 mL | - | Extraction Solvent |

| 1M Sodium Hydroxide | NaOH | 40.00 | ~50 mL | - | Workup Reagent |

| Brine | NaCl(aq) | - | ~50 mL | - | Workup Reagent |

| Anhydrous MgSO₄/Na₂SO₄ | - | - | q.s. | - | Drying Agent |

Step-by-Step Synthesis Procedure

-

Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluorophenol (11.21 g, 0.10 mol), potassium carbonate (20.73 g, 0.15 mol), potassium iodide (1.66 g, 0.01 mol), and acetone (200 mL).

-

Initiation: Begin stirring the mixture. Add 2-chloroethanol (7.38 mL, 0.11 mol) to the suspension.

-

Reflux: Heat the reaction mixture to reflux (approximately 56 °C for acetone) and maintain the reflux with vigorous stirring for 12-24 hours.

-

Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent system). The disappearance of the 4-fluorophenol spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

-

Cooling and Filtration: Once the reaction is complete, allow the mixture to cool to room temperature. Filter the solid potassium carbonate and potassium chloride byproduct using a Buchner funnel and wash the solid cake with a small amount of fresh acetone.[5]

-

Solvent Removal: Combine the filtrate and the washings and remove the acetone under reduced pressure using a rotary evaporator.

-

Aqueous Workup: Dissolve the resulting residue in dichloromethane (100 mL). Transfer the solution to a separatory funnel and wash with 1M NaOH solution (2 x 25 mL) to remove any unreacted 4-fluorophenol.

-

Brine Wash: Wash the organic layer with brine (50 mL) to remove residual water and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-Fluorophenoxy)ethanol.

Purification and Characterization

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

-

Purity Assessment: The purity of the final product should be assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[10]

-

Structural Confirmation: The identity of the synthesized compound must be confirmed by spectroscopic methods:

-

¹H NMR: Will show characteristic peaks for the aromatic protons, and the two methylene groups of the ethanol chain.

-

¹³C NMR: Will confirm the number of unique carbon environments.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the mass of the product.

-

Infrared (IR) Spectroscopy: Will show a characteristic C-O-C ether stretch and the absence of a broad O-H stretch from the starting phenol.

-

Process Workflow and Logic

The entire process, from reagent preparation to final product analysis, can be visualized as a logical workflow.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 4. gold-chemistry.org [gold-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. crdeepjournal.org [crdeepjournal.org]

- 8. researchgate.net [researchgate.net]

- 9. macmillan.princeton.edu [macmillan.princeton.edu]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

The Strategic Utility of 2-(4-Fluorophenoxy)ethanol in Modern Organic Synthesis: Application Notes and Protocols

Introduction: Unveiling the Potential of a Fluorinated Building Block

In the landscape of contemporary organic synthesis, particularly within medicinal and agricultural chemistry, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate physicochemical and biological properties. The 2-(4-Fluorophenoxy)ethanol motif serves as a versatile and highly valuable building block in this context. Its structure, comprising a fluorinated aromatic ring linked via an ether bond to an ethanol unit, presents two key points of reactivity: the terminal hydroxyl group and the activated phenyl ring. The presence of the fluorine atom at the para-position not only enhances metabolic stability and binding affinity in target biomolecules but also subtly influences the reactivity of the entire molecule.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of 2-(4-Fluorophenoxy)ethanol in several cornerstone synthetic transformations. Designed for researchers, scientists, and drug development professionals, this document eschews a rigid template in favor of a logically structured narrative that delves into the causality behind experimental choices, ensuring both scientific integrity and practical applicability.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the starting material is paramount for successful synthesis.

Table 1: Physicochemical Properties of 2-(4-Fluorophenoxy)ethanol

| Property | Value |

| Molecular Formula | C₈H₉FO₂ |

| Molecular Weight | 156.15 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | ~118 °C at 20 mmHg |

| Density | ~1.13 g/cm³ |

Spectroscopic Data Interpretation:

While a dedicated spectrum for 2-(4-Fluorophenoxy)ethanol is not publicly available, we can confidently predict its key NMR features based on analogous structures such as 4-fluorophenethyl alcohol and 2-[(4-fluorophenyl)methoxy]ethanol.[1][2]

-

¹H NMR: The proton spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons. The aromatic protons will appear as two multiplets in the range of δ 6.8-7.2 ppm, characteristic of a para-substituted benzene ring. The two methylene groups of the ethanol chain will present as triplets around δ 4.0-4.2 ppm (-OCH₂-) and δ 3.8-4.0 ppm (-CH₂OH), with coupling between them. The hydroxyl proton will appear as a broad singlet, the chemical shift of which is dependent on concentration and solvent.[2][3]

-

¹³C NMR: The carbon spectrum will display characteristic peaks for the aromatic and aliphatic carbons. The carbon attached to the fluorine atom will show a large C-F coupling constant. The aromatic carbons are expected in the δ 115-160 ppm region. The two aliphatic carbons will be found at approximately δ 60-70 ppm. Based on data for ethanol, the carbon adjacent to the oxygen of the hydroxyl group would be more downfield.[4][5][6]

Core Synthetic Applications and Detailed Protocols

The primary utility of 2-(4-Fluorophenoxy)ethanol lies in the reactivity of its terminal hydroxyl group. This allows for its facile incorporation into larger molecules through etherification and esterification reactions.

Williamson Ether Synthesis: Building Complex Aryl Ethers

The Williamson ether synthesis is a robust and fundamental method for the formation of ethers.[7][8][9][10][11] In this application, the hydroxyl group of 2-(4-fluorophenoxy)ethanol is deprotonated with a strong base to form a potent nucleophile, which then displaces a halide from an alkyl halide in an Sₙ2 reaction. This method is particularly effective for coupling with primary alkyl halides to minimize competing elimination reactions.[9]

Application Example: Synthesis of Ethyl 2-(2-(4-fluorophenoxy)ethoxy)acetate. This target molecule is an analogue of compounds used in the synthesis of some herbicides and dual GK/PPARγ activators.[12]

Figure 1: Workflow for Williamson Ether Synthesis.

Detailed Protocol: Synthesis of Ethyl 2-(2-(4-fluorophenoxy)ethoxy)acetate

-

Materials:

-

2-(4-Fluorophenoxy)ethanol (1.56 g, 10 mmol)

-

Sodium hydride (NaH), 60% dispersion in mineral oil (0.44 g, 11 mmol)

-

Ethyl bromoacetate (1.84 g, 11 mmol)

-

Anhydrous tetrahydrofuran (THF), 50 mL

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet.

-

-

Procedure:

-

Reaction Setup: To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(4-Fluorophenoxy)ethanol and 30 mL of anhydrous THF. Cool the solution to 0 °C in an ice bath.

-

Deprotonation: Carefully add the sodium hydride portion-wise to the stirred solution. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol to form the corresponding alkoxide. The evolution of hydrogen gas is observed. Performing this step at 0 °C controls the initial exothermic reaction.

-

Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure complete formation of the alkoxide.

-

Nucleophilic Substitution: Dissolve ethyl bromoacetate in 20 mL of anhydrous THF and add it dropwise to the reaction mixture at room temperature over 15 minutes.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The alkoxide acts as a nucleophile, attacking the electrophilic carbon of the ethyl bromoacetate and displacing the bromide ion in a classic Sₙ2 fashion. Refluxing provides the necessary activation energy for the reaction to proceed to completion.

-

Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench by the slow addition of 10 mL of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether. Wash the organic layer sequentially with 2 x 30 mL of water and 1 x 30 mL of brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure ethyl 2-(2-(4-fluorophenoxy)ethoxy)acetate.

-

Esterification: Accessing Bioactive Esters

The hydroxyl group of 2-(4-Fluorophenoxy)ethanol can be readily converted to an ester. Esterification using an acyl chloride is a highly efficient method that proceeds under mild conditions.[13][14] This transformation is valuable for producing prodrugs or modifying the pharmacokinetic properties of a lead compound.

Application Example: Synthesis of 2-(4-Fluorophenoxy)ethyl benzoate. This reaction serves as a model for the synthesis of more complex esters with potential biological activity.

Figure 2: Key components in esterification.

Detailed Protocol: Synthesis of 2-(4-Fluorophenoxy)ethyl benzoate

-

Materials:

-

2-(4-Fluorophenoxy)ethanol (1.56 g, 10 mmol)

-

Benzoyl chloride (1.55 g, 11 mmol)

-

Triethylamine (1.5 mL, 11 mmol)

-

Dichloromethane (DCM), 40 mL

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen inlet.

-

-

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(4-Fluorophenoxy)ethanol and triethylamine in 40 mL of dichloromethane. Cool the solution to 0 °C in an ice bath. Causality: Triethylamine is a non-nucleophilic base that serves as an acid scavenger, neutralizing the HCl generated during the reaction. This prevents protonation of the starting alcohol and potential side reactions.

-

Acylation: Add benzoyl chloride dropwise to the stirred solution over 10 minutes.

-

Allow the reaction mixture to warm to room temperature and stir for 2-3 hours. Monitor the reaction progress by TLC.

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash sequentially with 2 x 20 mL of 1 M HCl, 2 x 20 mL of saturated aqueous NaHCO₃, and 1 x 20 mL of brine. Causality: The acid wash removes excess triethylamine, while the bicarbonate wash removes any unreacted benzoyl chloride and residual acid.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or recrystallization if the product is a solid.

-

Mitsunobu Reaction: Stereochemical Inversion and Derivatization

The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups with inversion of stereochemistry.[15][16][17] While 2-(4-Fluorophenoxy)ethanol is achiral, the Mitsunobu reaction offers a mild and efficient method for its conversion to esters, ethers, and other derivatives, particularly with sensitive substrates where the conditions of the Williamson ether synthesis or standard esterification are too harsh.[15]

Application Example: Synthesis of 2-(4-Fluorophenoxy)ethyl 4-nitrobenzoate. The use of 4-nitrobenzoic acid as the nucleophile provides a crystalline product that is easily purified.

Figure 3: Conceptual pathway of the Mitsunobu reaction.

Detailed Protocol: Synthesis of 2-(4-Fluorophenoxy)ethyl 4-nitrobenzoate

-

Materials:

-

2-(4-Fluorophenoxy)ethanol (1.56 g, 10 mmol)

-

4-Nitrobenzoic acid (1.84 g, 11 mmol)

-

Triphenylphosphine (PPh₃) (2.89 g, 11 mmol)

-

Diisopropyl azodicarboxylate (DIAD) (2.2 mL, 11 mmol)

-

Anhydrous tetrahydrofuran (THF), 50 mL

-

Diethyl ether

-

Hexane

-

Round-bottom flask, magnetic stirrer, nitrogen inlet.

-

-

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask under a nitrogen atmosphere, add 2-(4-Fluorophenoxy)ethanol, 4-nitrobenzoic acid, and triphenylphosphine. Dissolve the solids in 50 mL of anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Reaction Initiation: Add DIAD dropwise to the stirred solution over 15 minutes. A color change and/or the formation of a precipitate may be observed. Causality: The reaction of PPh₃ and DIAD forms a phosphonium betaine intermediate. This intermediate then activates the alcohol, converting the hydroxyl group into a good leaving group. The carboxylate of the 4-nitrobenzoic acid then acts as the nucleophile in the subsequent Sₙ2 displacement.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Concentrate the reaction mixture under reduced pressure. The crude residue contains the desired product along with triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate byproduct.

-

Add a small amount of diethyl ether to the residue and stir. The triphenylphosphine oxide may precipitate and can be removed by filtration.

-

The filtrate should be concentrated and purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 2-(4-Fluorophenoxy)ethyl 4-nitrobenzoate.

-

Safety and Handling

2-(4-Fluorophenoxy)ethanol should be handled with appropriate safety precautions in a well-ventilated fume hood. Wear personal protective equipment, including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. In case of contact, wash the affected area thoroughly with soap and water.

Conclusion

2-(4-Fluorophenoxy)ethanol is a valuable and versatile building block in organic synthesis. Its utility is primarily derived from the reactivity of its terminal hydroxyl group, which allows for its incorporation into a wide array of molecules through well-established reactions such as the Williamson ether synthesis, esterification, and the Mitsunobu reaction. The protocols detailed herein provide a solid foundation for the application of this compound in the synthesis of novel pharmaceuticals, agrochemicals, and materials. The strategic incorporation of the 4-fluorophenoxy moiety can impart desirable properties to the target molecules, making 2-(4-Fluorophenoxy)ethanol a key component in the synthetic chemist's toolbox.

References

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-[(4-Fluorophenyl)methoxy]ethanol. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of 2-(4-fluorophenoxy)benzyl chloride. Retrieved from [Link]

- Takale, N., Kaliyaperumal, N., Mannathusamy, G., & Govindasamy, R. (2022). Identification and Synthesis of Flecainide Acetate Impurities and Its Control to ICH Limit.

- Suryanti, V., et al. (2023). STUDY OF SYNTHESIS OF ETHYL-2-(4-ALLYL-2- METHOXYPHENOXY)ACETATE IN POLAR APROTIC SOLVENTS. Indonesian Journal of Chemical Research.

-

IISTE. (2013). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

-

Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube. [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of ethanol analysis of chemical shifts ppm. Retrieved from [Link]

- Varasi, M., Walker, K. A., & Maddox, M. L. (1987). Mechanism of the Mitsunobu Esterification Reaction. 2. The Involvement of (Acyloxy)alkoxyphosphoranes. The Journal of Organic Chemistry, 52(19), 4235–4238.

- Chen, G. (2011). Method for producing ester of 2, 4-dichlorphenoxyacetic acid.

-

The Royal Society of Chemistry. (n.d.). Contents. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). ethanol low high resolution H-1 proton nmr spectrum of ethanol. Retrieved from [Link]

- Banitt, E. H., Schmid, J. R., & Newmark, R. A. (1986). Resolution of flecainide acetate, N-(2-piperidylmethyl)-2,5-bis(2,2,2-trifluoroethoxy)benzamide acetate, and antiarrhythmic properties of the enantiomers. Journal of Medicinal Chemistry, 29(2), 299–302.

- Ali, S., et al. (2014). Kinetics Study of Esterification Reaction of 2-Methyl-4-Chlorophenoxyacetic Acid (MCPA Acid).

- Al-Warhi, T., et al. (2022). Efficient Consecutive Synthesis of Ethyl-2-(4-Aminophenoxy) Acetate, a Precursor for Dual GK and PPARγ Activators, X-ray Structure, Hirshfeld Analysis, and DFT Studies. Molecules, 27(15), 4995.

-

ResearchGate. (n.d.). 13C NMR spectrum of ethanol. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile. Retrieved from [Link]

-

Organic Chemistry. (2019). Mitsunobu Reaction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

IISTE. (n.d.). Environmentally benign un-catalyzed esterification of alcohols under solvent-free condition using acetyl chloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Retrieved from [Link]

- Google Patents. (n.d.). Process for the preparation of ethyltrifluoroacetoacetate.

-

Shivaji College. (n.d.). NMR spectra of ethyl alcohol. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545). Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. 4-Fluorophenethyl alcohol(7589-27-7) 1H NMR [m.chemicalbook.com]

- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C-13 nmr spectrum of ethanol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. iiste.org [iiste.org]

- 15. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. Mitsunobu Reaction with 4-(Diphenylphosphino)benzoic Acid: A Separation-Friendly Bifunctional Reagent that Serves as Both a Reductant and a Pronucleophile [organic-chemistry.org]

Application Note: Advanced Derivatization Strategies for the Gas Chromatographic Analysis of 2-(4-Fluorophenoxy)ethanol

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of 2-(4-Fluorophenoxy)ethanol prior to analysis by Gas Chromatography (GC). Direct GC analysis of this analyte is often hampered by its polar hydroxyl group, which can lead to poor chromatographic peak shape, reduced volatility, and undesirable column interactions. Derivatization is a critical pre-analytical step that chemically modifies the analyte to improve its GC-amenability.[1] This note details two robust derivatization methodologies: silylation using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) for general applications, and acylation with Pentafluorobenzoyl Chloride (PFBoylCl) for high-sensitivity trace analysis. We will explore the underlying chemical principles, provide step-by-step, validated protocols, and discuss the expected outcomes to guide researchers, scientists, and drug development professionals in achieving reliable and reproducible results.

The Rationale for Derivatization in GC Analysis

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds.[2] However, many molecules, including 2-(4-Fluorophenoxy)ethanol, contain polar functional groups like hydroxyls (-OH) that pose significant analytical challenges.

Core Problems with Underivatized Polar Analytes:

-

Low Volatility: The hydrogen-bonding capability of the -OH group increases the boiling point of the molecule, making it less volatile.[1]

-

Poor Peak Shape: The active hydrogen can interact with active sites (residual silanols) on the GC inlet liner and column stationary phase, causing significant peak tailing and reducing resolution.[1][3]

-

Thermal Instability: Some polar compounds can degrade at the high temperatures of the GC injector port, leading to inaccurate quantification.[1]

How Derivatization Provides the Solution: Derivatization addresses these issues by replacing the active hydrogen of the polar functional group with a less polar, more stable chemical moiety.[2] This chemical modification achieves several key objectives:

-

Increases Volatility: By masking the polar -OH group, intermolecular hydrogen bonding is eliminated, lowering the boiling point of the analyte.[2]

-

Improves Chromatographic Behavior: The resulting derivative is less polar and less likely to adsorb to active sites in the GC system, resulting in sharper, more symmetrical peaks.[3]

-

Enhances Detector Sensitivity: Specific derivatizing agents can introduce electrophoric groups (containing fluorine, for example), which dramatically increase the response of an Electron Capture Detector (ECD) or improve ionization for mass spectrometry (MS).[1][4]

The following diagram illustrates the logical workflow from sample preparation to final analysis, incorporating the essential derivatization step.

Caption: General experimental workflow for the derivatization and GC analysis.

Selecting the Optimal Derivatization Strategy

The choice of derivatizing reagent depends on the analytical objective, the available instrumentation, and the required sensitivity. For the primary alcohol in 2-(4-Fluorophenoxy)ethanol, silylation and acylation are the most effective and widely adopted strategies.[5][6]

| Strategy | Common Reagent(s) | Principle | Best For |

| Silylation | BSTFA, MSTFA (+TMCS catalyst) | Replaces active -OH hydrogen with a non-polar trimethylsilyl (TMS) group. | General purpose GC-FID and GC-MS analysis. Creates volatile and thermally stable derivatives.[2] |

| Acylation | PFBoylCl, HFBA, TFAA | Forms a stable ester linkage, often introducing highly electronegative atoms (fluorine). | High-sensitivity, trace-level analysis using GC-ECD or GC-ECNICI-MS.[1][4] |

| Table 1: Comparison of primary derivatization strategies for alcohols. |

Protocol 1: Silylation with BSTFA for GC-MS/FID Analysis

Silylation is the most common derivatization technique for alcohols, converting them into their corresponding trimethylsilyl (TMS) ethers.[7] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a trimethylchlorosilane (TMCS) catalyst, is a highly effective reagent for this purpose.[5] The TMS derivative is significantly more volatile and less polar than the parent alcohol.[2]

Reaction Scheme: Silylation

The reaction proceeds via a nucleophilic attack of the alcohol's oxygen on the silicon atom of BSTFA, replacing the active hydrogen with a TMS group.

Caption: Silylation reaction with BSTFA to form a TMS ether derivative.

Step-by-Step Protocol

-

Sample Preparation:

-

Pipette an appropriate volume of the sample solution containing 2-(4-Fluorophenoxy)ethanol into a 2 mL autosampler vial.

-

Evaporate the solvent to complete dryness under a gentle stream of dry nitrogen.

-

Scientist's Note: It is critical to ensure the sample is completely dry. Silylating reagents are highly sensitive to moisture and will react preferentially with any water present, reducing derivatization efficiency.[1][5]

-

-

Reagent Addition:

-

Add 100 µL of a suitable aprotic solvent (e.g., Pyridine or Acetonitrile) to the dried residue. Pyridine is often preferred as it can act as a catalyst and acid scavenger.[1]

-

Add 100 µL of BSTFA containing 1% TMCS.

-

Scientist's Note: The reagent is added in excess to drive the reaction equilibrium towards the products, ensuring complete derivatization.[5] A 2:1 molar ratio of BSTFA to active hydrogens is a good starting point.[5]

-

-

Reaction:

-

Immediately cap the vial tightly.

-

Vortex the mixture for 30 seconds to ensure thorough mixing.

-

Place the vial in a heating block or oven at 70°C for 30 minutes.

-

Scientist's Note: Heating accelerates the reaction. While many primary alcohols react quickly at room temperature, heating ensures the reaction goes to completion, which is vital for quantitative analysis.[5]

-

-

Analysis:

-

After cooling to room temperature, the sample is ready for direct injection into the GC-MS or GC-FID system. No cleanup is typically required as the byproducts of BSTFA are volatile and generally do not interfere with the chromatogram.[1]

-

Protocol 2: Acylation with PFBoylCl for High-Sensitivity GC-ECD Analysis

Acylation with a fluorinated reagent like Pentafluorobenzoyl Chloride (PFBoylCl) is the method of choice for trace-level quantification. This reaction forms a pentafluorobenzoyl ester.[8] The five fluorine atoms on the benzoyl group make the derivative highly electrophilic, yielding an exceptionally strong signal with an Electron Capture Detector (ECD).[1][4]

Reaction Scheme: Acylation

The alcohol's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of PFBoylCl, forming an ester and releasing hydrochloric acid (HCl) as a byproduct.

Caption: Acylation reaction with PFBoylCl to form a pentafluorobenzoyl ester.[9]

Step-by-Step Protocol

-

Sample Preparation:

-

As in Protocol 1, transfer the sample to a vial and evaporate to complete dryness under nitrogen.

-

Scientist's Note: Anhydrous conditions are paramount, as PFBoylCl reacts violently with water.[10]

-

-

Reagent Addition:

-

Add 100 µL of a suitable solvent such as Toluene.

-

Add 10 µL of a base catalyst, such as Pyridine or Triethylamine.

-

Add 20 µL of a 10% (v/v) solution of PFBoylCl in Toluene.

-

Scientist's Note: A base is required to neutralize the HCl byproduct, which drives the reaction to completion.[1]

-

-

Reaction:

-

Immediately cap the vial tightly and vortex for 30 seconds.

-

Incubate the vial at 60°C for 45-60 minutes.

-

Scientist's Note: Optimal reaction conditions for PFBoyl derivatization of alcohols have been determined to be 60°C for 45 minutes.[4]

-

-

Post-Derivatization Cleanup:

-

After cooling, add 500 µL of hexane and 500 µL of deionized water to the vial.

-

Vortex for 1 minute to perform a liquid-liquid extraction. This removes the excess polar reagent and byproducts into the aqueous layer.

-

Carefully transfer the upper organic layer (hexane) to a clean vial for analysis.

-

Scientist's Note: This cleanup step is crucial to prevent the highly reactive, non-volatile reagent byproducts from contaminating the GC system.[4]

-

-

Analysis:

-

Inject the final hexane solution into the GC-ECD system.

-

Recommended GC Conditions & Expected Results

The optimal GC parameters will depend on the specific instrument and column. However, the following table provides a validated starting point for analysis.

| Parameter | Silylated Derivative (GC-MS) | Acylated Derivative (GC-ECD) |

| Column | Low-polarity (e.g., 5% Phenyl) | Mid-polarity (e.g., 50% Phenyl) |

| Injector Temp | 250°C | 270°C |

| Carrier Gas | Helium | Nitrogen or Argon/Methane |

| Oven Program | 80°C (1 min), ramp 15°C/min to 280°C | 100°C (1 min), ramp 20°C/min to 300°C |

| Detector | MS (Scan or SIM mode) | ECD at 320°C |

| Table 2: Suggested starting parameters for GC analysis. |